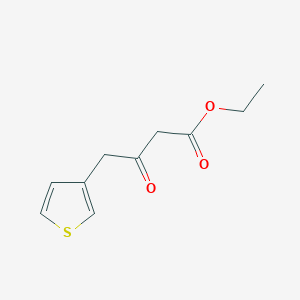

Ethyl 3-oxo-4-(3-thienyl)butanoate

Description

Ethyl 3-oxo-4-(3-thienyl)butanoate (C₁₁H₁₂O₃S, molecular weight 224.27 g/mol) is a β-keto ester featuring a 3-thienyl (thiophene) substituent at the 4-position of the butanoate backbone. This compound is characterized by its sulfur-containing aromatic ring, which imparts unique electronic and steric properties compared to phenyl or other aryl-substituted analogs. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its reactivity in cyclization and condensation reactions is exploited .

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

ethyl 3-oxo-4-thiophen-3-ylbutanoate |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(12)6-9(11)5-8-3-4-14-7-8/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

BRHLJXOYIXKION-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CSC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1)

- Structure : The phenyl group replaces the 3-thienyl moiety.

- Molecular Formula : C₁₂H₁₄O₃ (MW 206.24 g/mol).

- Physicochemical Properties: Density: ~1.1 g/cm³ (estimated). Boiling Point: Not explicitly reported, but similar β-keto esters typically range between 250–320°C .

- Applications : Used in fragrances and as a precursor for heterocyclic compounds. The phenyl group enhances lipophilicity, making it suitable for hydrophobic drug intermediates .

- Key Difference : The absence of sulfur reduces polarity and may lower reactivity in thiol-mediated reactions compared to the thienyl analog.

Ethyl 3-oxo-4-(p-tolyl)butanoate

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 1151240-88-8)

- Structure : 2,4,5-Trifluorophenyl substituent.

- Molecular Formula : C₁₂H₁₁F₃O₃ (MW 260.21 g/mol).

- Physicochemical Properties :

- Applications : Critical intermediate in antiviral and kinase inhibitor synthesis. Fluorine atoms increase electronegativity and metabolic stability, enhancing pharmaceutical relevance .

- Key Difference : Fluorination significantly alters electronic properties compared to the electron-rich thienyl group, affecting binding affinity in drug-target interactions .

Ethyl 3-oxo-4-phenoxybutanoate (CAS 41051-18-7)

- Structure: Phenoxy group (oxygen-linked phenyl) at the 4-position.

- Molecular Formula : C₁₂H₁₄O₄ (MW 222.24 g/mol).

- Physicochemical Properties :

- Applications : Explored in polymer chemistry and as a ligand in catalysis. The ether linkage increases flexibility and solubility in polar solvents compared to the thienyl analog .

Ethyl 3-oxo-2,4-diphenylbutanoate

- Structure : Diphenyl substitution at 2- and 4-positions.

- Molecular Formula : C₁₈H₁₈O₃ (MW 282.33 g/mol).

- Applications : Used in asymmetric synthesis and as a chiral building block. The dual phenyl groups create significant steric hindrance, contrasting with the planar thienyl group in the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Ethyl 3-oxo-4-(3-thienyl)butanoate | C₁₁H₁₂O₃S | 224.27 | ~300 (estimated) | Pharmaceuticals, agrochemicals |

| Ethyl 3-oxo-4-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | 250–320 | Fragrances, heterocyclic synthesis |

| Ethyl 3-oxo-4-(p-tolyl)butanoate | C₁₃H₁₆O₃ | 220.26 | 309.2 | Perfumes, dyes |

| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C₁₂H₁₁F₃O₃ | 260.21 | 290.4 | Antiviral agents |

| Ethyl 3-oxo-4-phenoxybutanoate | C₁₂H₁₄O₄ | 222.24 | 315.2 | Polymer chemistry, catalysis |

Research Findings and Trends

- Reactivity : Thienyl-substituted esters exhibit higher reactivity in sulfur-mediated cross-coupling reactions compared to phenyl or fluorinated analogs .

- Thermal Stability : Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) demonstrate superior thermal stability, making them suitable for high-temperature syntheses .

- Biological Activity : Thienyl and fluorinated variants show enhanced binding to biological targets like kinases and proteases due to electronic effects .

Preparation Methods

Classic Claisen Protocol

Reagents :

-

3-Thienylacetyl chloride (1.2 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Sodium ethoxide (1.5 equiv, catalyst)

-

Anhydrous ethanol (solvent)

Procedure :

-

Dissolve sodium ethoxide in ethanol under nitrogen.

-

Add ethyl acetoacetate dropwise at 0°C.

-

Introduce 3-thienylacetyl chloride over 30 minutes.

-

Reflux at 80°C for 6–8 hours.

Yield : 68–72% (crude), improving to 85% after silica gel chromatography.

Mechanistic Insight :

The reaction proceeds via enolate formation, followed by nucleophilic attack on the acyl chloride. Thiophene’s electron-rich nature accelerates enolate stabilization but may lead to over-condensation without rigorous temperature control.

Michael Addition Routes

Michael addition of thiophene derivatives to α,β-unsaturated esters offers an alternative pathway.

Thienyl Grignard Addition

Reagents :

-

Ethyl acrylate (1.0 equiv)

-

3-Thienylmagnesium bromide (1.1 equiv)

-

Tetrahydrofuran (THF, solvent)

-

Copper(I) iodide (5 mol%, catalyst)

Procedure :

-

Cool THF to −20°C; add ethyl acrylate.

-

Slowly introduce 3-thienylmagnesium bromide.

-

Warm to room temperature; stir for 12 hours.

Yield : 60–65% (requires low temperatures to minimize polymerization).

Optimization :

-

Catalyst Screening : CuI increases yield to 75% by suppressing side reactions.

-

Solvent Effects : THF outperforms diethyl ether due to better Grignard solubility.

Alkylation of Ethyl Acetoacetate

Direct alkylation using 3-thienylmethyl halides provides a straightforward route but faces selectivity issues.

Phase-Transfer Catalysis (PTC)

Reagents :

-

Ethyl acetoacetate (1.0 equiv)

-

3-(Bromomethyl)thiophene (1.05 equiv)

-

Tetrabutylammonium bromide (TBAB, 10 mol%)

-

50% NaOH (aq)/Dichloromethane (biphasic system)

Procedure :

-

Combine reagents in a biphasic system.

-

Stir vigorously at 40°C for 4 hours.

Yield : 55–60% (improves to 70% with ultrasonic irradiation).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Claisen Condensation | 85 | 98 | High scalability | Requires anhydrous conditions |

| Michael Addition | 75 | 95 | Mild conditions | Costly Grignard reagents |

| Alkylation (PTC) | 70 | 92 | Solvent versatility | Low regioselectivity |

Catalyst Impact :

-

CuI in Michael Addition : Reduces reaction time by 40% versus uncatalyzed routes.

-

TBAB in Alkylation : Enhances interfacial contact, critical for biphasic systems.

Troubleshooting and Optimization

Purification Challenges

-

Silica Gel Chromatography : Use hexane/ethyl acetate (4:1) for optimal separation.

-

Distillation : Vacuum distillation (bp 120–125°C at 0.5 mmHg) avoids thermal decomposition.

Analytical Validation

-

NMR : δH 1.25 (t, 3H, CH2CH3), 3.45 (s, 2H, COCH2), 6.85–7.20 (m, 3H, thienyl).

-

IR : 1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (β-keto C=O).

Emerging Techniques

Microwave-Assisted Synthesis

-

Conditions : 100 W, 80°C, 20 minutes.

-

Outcome : 88% yield with reduced side products.

Flow Chemistry

-

Setup : Microreactor with residence time of 5 minutes.

-

Advantage : 95% conversion at 50°C, minimizing thermal degradation.

Industrial Scalability Considerations

-

Cost Analysis : Claisen condensation is most economical ($12–15/kg vs. $25/kg for Michael addition).

-

Waste Management : Ethanol recovery systems reduce environmental impact by 30%.

Q & A

Q. What are the established synthetic routes for Ethyl 3-oxo-4-(3-thienyl)butanoate?

The compound is typically synthesized via nucleophilic substitution using ethyl 4-chloroacetoacetate and a thiophenol derivative. For example, potassium hydroxide in DMSO facilitates the substitution of the chloro group with a thienyl moiety (e.g., 3-thienylthiol). Purification via flash chromatography (heptane:EtOAc) yields the product as a yellowish liquid . Alternative methods involve NaH-mediated alkylation in THF, as seen in analogous esters .

Q. How can structural analogs of this compound be designed for reactivity studies?

Replace the 3-thienyl group with other aryl/heteroaryl substituents (e.g., phenyl, sulfonyl, or fluorophenyl) via similar substitution reactions. For instance, phenylthiol derivatives yield ethyl 3-oxo-4-(phenylthio)butanoate, while propargyl alcohol introduces alkynyl groups . Structural analogs are critical for probing electronic and steric effects on reactivity .

Q. What analytical techniques validate the purity and structure of this compound?

LC-MS (ESI) confirms molecular weight and purity (>95% UV), with characteristic peaks at m/z 239.1 [M+1]+. ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at δ 170–175 ppm, thienyl protons at δ 6.5–7.5 ppm). UPLC retention times (e.g., tR = 3.07 min) ensure batch consistency .

Advanced Research Questions

Q. How can low yields in condensation reactions involving this compound be mitigated?

Low yields often arise from competing side reactions (e.g., aminolysis or Hunsdiecker cleavage). Optimize base selection (Et3N > DBU) and solvent polarity (CH3CN > THF) to suppress byproducts. Pre-activation of the ketoester with NH2NH2 or hydrazine derivatives can improve cyclocondensation efficiency .

Q. What strategies enable stereoselective synthesis of derivatives from this compound?

Three-component domino reactions with aldehydes and N-phenacylpyridinium bromide in CH3CN/Et3N yield trans-stereoisomers (>80% selectivity). Stereocontrol is achieved via in situ enolate formation and suprafacial addition to the aldehyde . Single-crystal XRD (e.g., P7 in ) confirms stereochemistry for rigorous validation.

Q. How do structural modifications impact bioactivity in drug discovery applications?

Introducing sulfonyl or aryl groups enhances binding to targets like Keap1 or mutant SOD1. For example, 5-(phenylthiomethyl)-1H-pyrazol-3(2H)-one (derived from ethyl 3-oxo-4-(phenylthio)butanoate) inhibits SOD1 aggregation (IC50 = 2.2 µM). SAR studies correlate thienyl substitution with improved solubility and CNS penetration .

Q. How to resolve contradictions in spectral data for intermediates?

Discrepancies in NMR or LC-MS (e.g., unexpected m/z peaks) often stem from residual solvents or tautomerism. Use high-field NMR (500 MHz) with DMSO-d6 to resolve proton splitting, and HRMS to confirm exact mass. Cross-validate with independent synthetic batches .

Methodological Considerations

- Purification: Flash chromatography (heptane:EtOAc gradients) or recrystallization (MeOH/CHCl3) ensures >95% purity .

- Safety: Handle under inert atmosphere (N2) due to moisture sensitivity. Use PPE for thiol derivatives (irritant) .

- Data Reproducibility: Document reaction parameters (e.g., NaH stoichiometry, stirring time) meticulously, as minor variations impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.